Source: Osbond acid is not widely documented in scientific literature. It may refer to a specific organic acid or a compound with unique properties. The lack of extensive references suggests it could be a niche compound or potentially a misspelling or misinterpretation of another chemical name.
Classification: Organic acids are typically classified based on their structure and functional groups. They can be categorized into:
Methods: The synthesis of organic acids generally involves:
Technical details would depend on the specific type of acid being synthesized. For instance, if Osbond acid is a carboxylic acid, it could be synthesized from an appropriate alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
The molecular structure of organic acids typically features:
Data regarding Osbond acid's exact molecular formula and structural representation would require specific empirical studies or computational modeling.
Organic acids participate in various chemical reactions:
The technical details of these reactions would depend on the specific characteristics of Osbond acid, including its reactivity and stability under different conditions.
The mechanism of action for organic acids generally involves:
For example, if Osbond acid were similar to acetic acid, its mechanism might involve modulation of pH levels in biological systems or serving as a substrate in metabolic processes.
Physical properties typically include:
Chemical properties would encompass its reactivity with bases, metals, or other organic compounds. Specific data for Osbond acid would need empirical analysis through laboratory experiments.
Organic acids have numerous scientific uses:
Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid, 22:5n-6) biosynthesis occurs within the ω-6 polyunsaturated fatty acid (PUFA) cascade, regulated by rate-limiting desaturases and elongases. The initial step involves Δ6-desaturation of linoleic acid (18:2n-6) to γ-linolenic acid (18:3n-6), catalyzed by fatty acid desaturase 2 (FADS2). This enzyme exhibits bifunctional activity in vertebrates, performing both Δ6 and Δ5 desaturation steps, thereby streamlining the pathway [1] [5]. Subsequent elongation by very long-chain fatty acid elongase 5 (ELOVL5) converts dihomo-γ-linolenic acid (20:3n-6) to arachidonic acid (20:4n-6) [2]. Sterol regulatory element-binding protein 1 (SREBP1) transcriptionally regulates FADS2 and ELOVL5 expression, linking osbond acid synthesis to cellular lipid homeostasis [9]. Hormonal and dietary factors further modulate these enzymes; insulin upregulates FADS2 expression, while polyunsaturated fatty acids suppress ELOVL5 activity via peroxisome proliferator-activated receptor α (PPARα)-dependent mechanisms [2].
Key Regulatory Enzymes in ω-6 Cascade:
Enzyme | Reaction Catalyzed | Primary Regulation |
---|---|---|
Fatty acid desaturase 2 (FADS2) | Δ6-desaturation of 18:2n-6 → 18:3n-6; Δ5-desaturation of 20:3n-6 → 20:4n-6 | SREBP1, insulin, dietary PUFAs |
Very long-chain fatty acid elongase 5 (ELOVL5) | Elongation of 20:3n-6 → 22:3n-6; 20:4n-6 → 22:4n-6 | PPARα, SREBP1, dietary fats |
Δ4-desaturase (FADS2 variant) | Δ4-desaturation of 22:4n-6 → osbond acid (22:5n-6) | Substrate availability, tissue-specific expression |
Δ4-desaturation of adrenic acid (22:4n-6) to osbond acid (22:5n-6) represents the terminal biosynthetic step. While historically attributed to a separate Δ4-desaturase enzyme, molecular characterization confirms that FADS2 catalyzes this reaction in vertebrates [5] [8]. Heterologous expression of human FADS2 in yeast (Saccharomyces cerevisiae) demonstrates direct conversion of 22:4n-6 to 22:5n-6 without intermediate elongation or peroxisomal chain-shortening steps [5]. This Δ4-desaturase activity exhibits stringent substrate specificity:
Notably, FADS2’s Δ4-desaturase activity is conserved across teleost fish and mammals but absent in invertebrates, indicating evolutionary specialization for long-chain PUFA biosynthesis in vertebrates [8].
Elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6) precedes Δ4-desaturation and is mediated by ELOVL enzymes. Two elongases contribute to this process:
Table: ELOVL Substrate Preferences in ω-6 Pathway
Enzyme | Primary Substrates | Reaction in Osbond Acid Synthesis | Tissue Expression |
---|---|---|---|
ELOVL5 | C18:3n-6, C20:3n-6, C20:4n-6 | 20:4n-6 → 22:4n-6 (adrenic acid) | Liver, kidney, intestine |
ELOVL4 | C22:4n-6, C22:5n-3 | 22:4n-6 → 24:4n-6 (alternative pathway) | Retina, brain, testis |
Osbond acid synthesis is spatially organized across cellular compartments:
Spatial Organization of Osbond Acid Biosynthesis:
graph LR A[Cytosol] -->|Arachidonoyl-CoA activated| B(Endoplasmic Reticulum) B --> C[ELOVL5 elongates 20:4n-6 to 22:4n-6] B --> D[FADS2 Δ4-desaturates 22:4n-6 to 22:5n-6] D --> E[Osbond acid incorporated into phospholipids] B --> F[Alternative pathway- ELOVL4 elongates 22:4n-6 to 24:4n-6] F --> G[Peroxisomal β-oxidation of 24:5n-6 to 22:5n-6]
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